molecular formula C8H12N2O B12956017 2-Amino-5-((methylamino)methyl)phenol

2-Amino-5-((methylamino)methyl)phenol

Cat. No.: B12956017
M. Wt: 152.19 g/mol
InChI Key: FTMYYIUNLRMBJZ-UHFFFAOYSA-N
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Description

2-Amino-5-((methylamino)methyl)phenol is an organic compound with the molecular formula C8H12N2O This compound is known for its unique structure, which includes an amino group, a methylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((methylamino)methyl)phenol typically involves the reaction of 2-nitro-5-((methylamino)methyl)phenol with reducing agents. One common method is the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((methylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-((methylamino)methyl)phenol involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial properties, it targets the quorum regulator SarA in Staphylococcus aureus. By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it an effective agent against bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with Similar Compounds

2-Amino-5-((methylamino)methyl)phenol can be compared with other similar compounds, such as:

    2-Amino-5-methylphenol: This compound lacks the methylamino group, which may result in different chemical reactivity and biological activity.

    2-(Methylamino)phenol: This compound lacks the additional amino group, which may affect its ability to participate in certain chemical reactions.

    2-Amino-5-chlorophenol: The presence of a chlorine atom instead of a methylamino group can lead to different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-5-(methylaminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c1-10-5-6-2-3-7(9)8(11)4-6/h2-4,10-11H,5,9H2,1H3

InChI Key

FTMYYIUNLRMBJZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)N)O

Origin of Product

United States

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